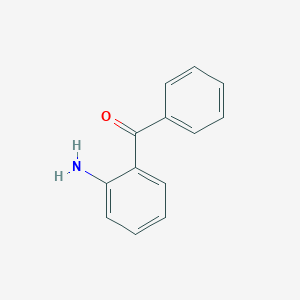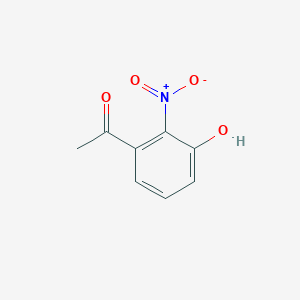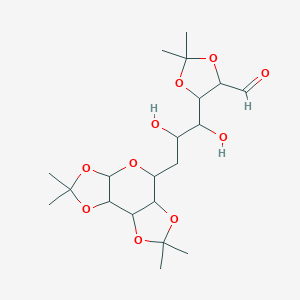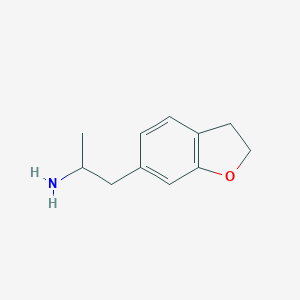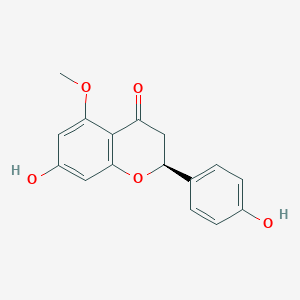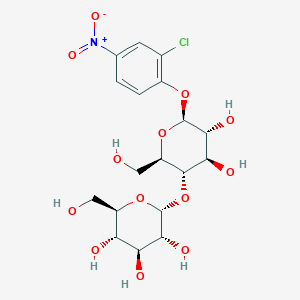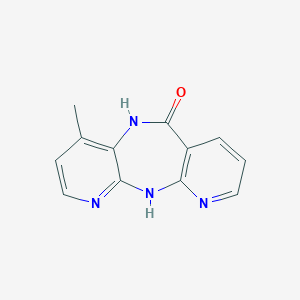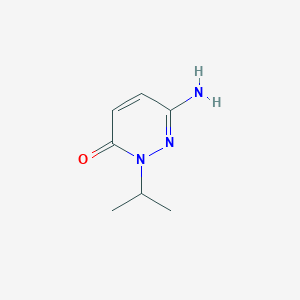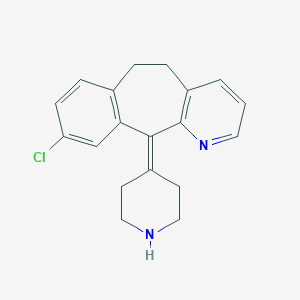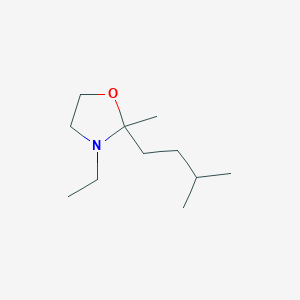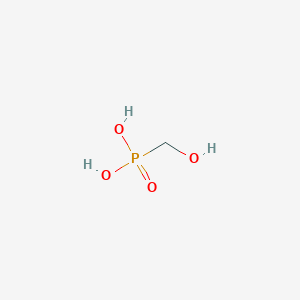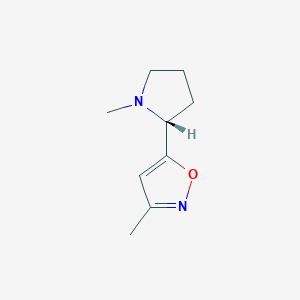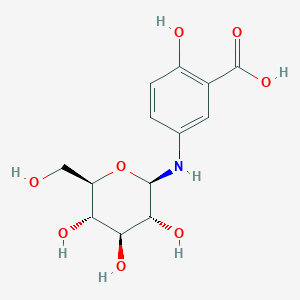![molecular formula C17H20ClF2N3O3 B122590 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride CAS No. 149541-59-3](/img/structure/B122590.png)
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride, also known as EF-24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EF-24 belongs to the family of quinoline-based compounds and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. In
Applications De Recherche Scientifique
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been studied in various cancer cell lines, animal models, and clinical trials.
Mécanisme D'action
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride exerts its anti-cancer properties by targeting multiple signaling pathways involved in cancer cell proliferation and survival. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to inhibit the NF-κB pathway, which is involved in cancer cell survival and inflammation. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has also been shown to inhibit the STAT3 pathway, which is involved in cancer cell proliferation and survival. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit selective toxicity towards cancer cells, while sparing normal cells. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, lung cancer, and leukemia. Additionally, 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has also been shown to reduce oxidative stress by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride offers several advantages for lab experiments. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride is highly soluble in water and can be easily administered to cells or animals. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit high stability in various conditions, including in vitro and in vivo. Additionally, 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy.
However, there are also limitations to using 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride in lab experiments. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has a relatively short half-life, which may limit its efficacy in vivo. Additionally, 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit low bioavailability, which may limit its ability to reach target tissues in vivo.
Orientations Futures
For 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride research include:
1. Investigating the efficacy of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride in combination with other anti-cancer agents.
2. Developing more potent and selective analogs of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride.
3. Investigating the pharmacokinetics and pharmacodynamics of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride in vivo.
4. Investigating the potential use of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride in other disease models, such as inflammatory diseases and neurodegenerative diseases.
5. Investigating the potential use of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride as a chemopreventive agent.
Conclusion
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride is a promising synthetic compound that exhibits anti-cancer, anti-inflammatory, and anti-oxidant properties. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies and clinical trials. Further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective analogs of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride.
Méthodes De Synthèse
The synthesis of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride involves the reaction of 6,8-difluoro-2-methyl-4-quinolonecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride and N-methylpiperazine. The resulting compound is then treated with hydrochloric acid to yield 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride hydrochloride. The synthesis method has been optimized to yield high purity and high yield of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride.
Propriétés
Numéro CAS |
149541-59-3 |
|---|---|
Nom du produit |
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Formule moléculaire |
C17H20ClF2N3O3 |
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
1-ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H/t9-;/m0./s1 |
Clé InChI |
KXEBLAPZMOQCKO-FVGYRXGTSA-N |
SMILES isomérique |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN[C@H](C3)C)F)C(=O)O.Cl |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



